molecular formula C16H11NO4 B12902472 1H-Pyrrole-2,5-dione, 3-((1,1'-biphenyl)-4-yloxy)-4-hydroxy- CAS No. 77529-44-3

1H-Pyrrole-2,5-dione, 3-((1,1'-biphenyl)-4-yloxy)-4-hydroxy-

Cat. No.: B12902472
CAS No.: 77529-44-3
M. Wt: 281.26 g/mol
InChI Key: QBPIOKMFCOJDKR-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrole-2,5-dione, 3-((1,1'-biphenyl)-4-yloxy)-4-hydroxy- (hereafter referred to as Compound A) is a substituted pyrrole-2,5-dione derivative characterized by a succinimide-like core. Its structure includes:

  • A 1H-pyrrole-2,5-dione backbone, a five-membered lactam ring with two ketone groups.
  • A 4-hydroxy group at position 4, enabling hydrogen bonding and influencing solubility .

Experimental studies indicate that such derivatives form only when the succinimide ring is substituted with a nitrogen atom, as observed in related systems . The hydroxyl group and biphenyl-oxy substituent suggest applications in pharmaceuticals or materials science, where hydrogen bonding and π-π interactions are critical.

Properties

CAS No.

77529-44-3

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

3-hydroxy-4-(4-phenylphenoxy)pyrrole-2,5-dione

InChI

InChI=1S/C16H11NO4/c18-13-14(16(20)17-15(13)19)21-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,17,18,19,20)

InChI Key

QBPIOKMFCOJDKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C(=O)NC3=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3-((1,1’-biphenyl)-4-yloxy)-4-hydroxy- typically involves multi-step organic reactions. One common method includes the reaction of a biphenyl derivative with a pyrrole-2,5-dione precursor under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. The reaction temperature, time, and pH are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3-((1,1’-biphenyl)-4-yloxy)-4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce new functional groups into the biphenyl moiety.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-((1,1’-biphenyl)-4-yloxy)-4-hydroxy- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-((1,1’-biphenyl)-4-yloxy)-4-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name Substituents Key Properties/Applications Reference
Compound A 3-(Biphenyl-4-yloxy), 4-OH Hydrogen bonding, drug design
Fluoroimide 3,4-Cl, 1-(4-fluorophenyl) Pesticide (fungicide)
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione 3-Ethyl, 4-methyl Volatile food component
Compound 4g () Naphthalenyl, pyrimidine Polycyclic electronic materials

Research Findings and Implications

  • Hydrogen Bonding : The 4-hydroxy group in Compound A enhances crystallinity and stability, critical for crystal engineering .
  • Synthetic Challenges : Unlike simpler derivatives, Compound A ’s synthesis requires precise control to avoid side reactions at the hydroxyl site.

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